Arisanschinin E
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Overview
Description
Arisanschinin E is a lignan compound isolated from the aerial parts of the plant Schisandra arisanensisThis compound has garnered interest due to its unique chemical structure and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Arisanschinin E involves the extraction of the compound from the EtOAc-soluble fraction of Schisandra arisanensis. The structures of this compound and related compounds are elucidated using extensive spectroscopic analyses, including 2D NMR (HMQC, HMBC, and NOESY) experiments .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions: Arisanschinin E can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled laboratory conditions to study the compound’s reactivity and potential modifications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and properties of dibenzocyclooctadiene lignans.
Industry: While industrial applications are still under investigation, the compound’s unique properties make it a candidate for further research in pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Arisanschinin E involves its interaction with specific molecular targets and pathways. For instance, its inhibition of α-glucosidase suggests that it may interfere with carbohydrate metabolism, potentially aiding in the management of diabetes . Additionally, its antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Arisanschinins A-D: These are other lignans isolated from Schisandra arisanensis, sharing structural similarities with Arisanschinin E.
Schisantherin A: Another lignan with reported anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways.
Neglschisandrins E-F: Lignans from Schisandra neglecta with related cytotoxic activities.
Uniqueness: this compound is unique due to its specific 1,4-bis(phenyl)-2,3-dimethylbutane structure, which distinguishes it from other lignans. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H28O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-[(2S,3R)-4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C21H28O5/c1-13(8-15-6-7-19(24-3)17(22)10-15)14(2)9-16-11-18(23)21(26-5)20(12-16)25-4/h6-7,10-14,22-23H,8-9H2,1-5H3/t13-,14+/m1/s1 |
InChI Key |
AYPLZNRYBLNHNZ-KGLIPLIRSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)O)[C@@H](C)CC2=CC(=C(C(=C2)OC)OC)O |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)O)C(C)CC2=CC(=C(C(=C2)OC)OC)O |
Origin of Product |
United States |
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